

Application Note: Analytical Characterization of 1-Chloroisoquinolin-6-ol

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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-OL

CAS No.: 850197-67-0

Cat. No.: B1493710

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Introduction & Scope

1-Chloroisoquinolin-6-ol (CAS: 223673-45-6 / 850197-67-0) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.^{[1][2]} Its structure features an amphoteric scaffold—containing both a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group at position 6—along with a reactive chlorine at position 1.^{[1][2]}

This dual nature presents specific analytical challenges:

- **Tautomeric Potential:** While the C1-chlorine prevents lactam formation, the phenolic proton is sensitive to solvent pH.^{[1][2]}
- **Chromatographic Tailing:** The basic nitrogen interacts with residual silanols on standard HPLC columns.^{[1][2]}
- **Regioisomerism:** Distinguishing the 6-hydroxy isomer from the 7-hydroxy or 5-hydroxy analogues requires precise structural elucidation.^{[1][2]}

This guide provides a validated analytical framework for the identification, purity assessment, and handling of **1-Chloroisoquinolin-6-ol**.^{[1][2]}

Structural Identification (Identity)^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the substitution pattern relies on

¹H NMR.^{[1][2][3][4]} The coupling constants (

values) are diagnostic for distinguishing the 6-hydroxy isomer from other positional isomers.^{[1][2]}

Protocol:

- Solvent: DMSO-

is recommended over CDCl₃

to ensure full solubility and sharpen the phenolic -OH signal.^{[1][2]}

- Concentration: 5–10 mg in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).^{[1][2]}

Diagnostic Signals (400 MHz, DMSO-

):

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H3	~8.16	Doublet (d)	5.6	Heterocyclic ring proton; couples with H4. [1] [2]
H4	~7.43	Doublet (d)	5.9	Heterocyclic ring proton; couples with H3. [1] [2]
H8	~8.26	Doublet (d)	9.0	Peri-position proton; strong deshielding. [1] [2]
H7	~7.27	Doublet of doublets (dd)	9.0, 2.4	Ortho to H8, meta to H5. [1] [2]
H5	~7.12	Doublet (d)	2.2–2.4	Meta coupling confirms 6-substitution. [1] [2]
-OH	~10.5–11.0	Broad Singlet	-	Exchangeable phenolic proton. [1] [2]

Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.[\[1\]](#)[\[2\]](#)[\[4\]](#) The key confirmation is the meta-coupling of H5 (small

) and the ortho-coupling of H7/H8.

Mass Spectrometry (MS)

The presence of a chlorine atom provides a distinct isotopic signature useful for quick confirmation.[\[1\]](#)[\[2\]](#)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[\[1\]](#)[\[2\]](#)
- Molecular Ion:

(for

Cl).[1][2]

- Isotopic Pattern: A characteristic 3:1 intensity ratio between

180.0 and 182.0 (

Cl isotope) confirms the presence of a single chlorine atom.[1][2]

Chromatographic Purity (HPLC Method)[1][2][6]

The amphoteric nature of the molecule requires an acidic mobile phase to suppress the ionization of the phenol (keeping it neutral) and protonate the nitrogen (ensuring a single ionic species), preventing peak splitting.[2]

Standardized HPLC Protocol (Reverse Phase)

Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 μ m or 5 μ m.[1][2]
Mobile Phase A	0.1% Formic Acid in Water (pH ~2).[1][2][7]
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).[1][2]
Injection Vol	5–10 μ L

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	40	60
12.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5 (Re-equilibration)

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before analyzing samples:

- Tailing Factor (

):

(Crucial for basic isoquinolines).^[1]^[2]

- Theoretical Plates (

):

.^[1]^[2]

- Retention Time (

): Reproducibility RSD

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Analytical Workflow Logic

The following diagram illustrates the decision-making process for characterizing the compound, from synthesis to final release.

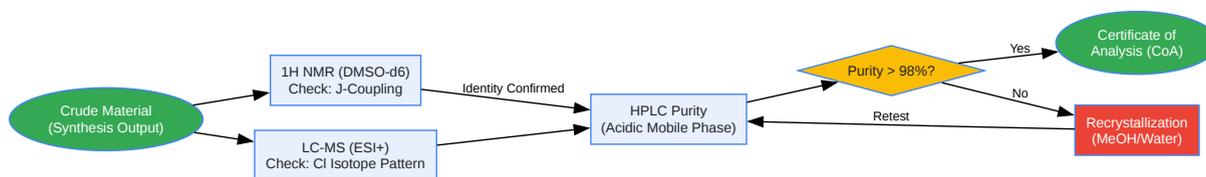


Figure 1: Analytical Decision Matrix for 1-Chloroisoquinolin-6-ol Characterization

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Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis precursors or degradation.^{[1][2]}

Impurity / Artifact	Origin	Detection Strategy
1-Chloro-6-methoxyisoquinoline	Unreacted precursor (if made via BBr ₃ demethylation). ^{[1][2]}	HPLC: Elutes later than product (more lipophilic). NMR: Singlet at ~3.9 ppm (OCH ₃). ^{[1][2]}
1,6-Dichloroisoquinoline	Over-chlorination side product. ^{[1][2]}	MS: Isotope pattern changes (9:6:1 for Cl ₂). ^{[1][2]}
Isoquinolin-6-ol	De-chlorination (hydrogenolysis). ^{[1][2]}	MS: Mass shift (-34 Da). ^{[1][2]} HPLC: Elutes earlier.
Peak Tailing	Interaction with silanols. ^{[1][2]}	Fix: Increase buffer strength or add 0.1% TFA instead of Formic Acid.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory).^{[1][2]} Storage:

- Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

- Protect from light (isoquinolines can photo-oxidize).[1][2]

Solubility Profile:

- Soluble: DMSO, DMF, Methanol (warm).[1][2]
- Sparingly Soluble: Dichloromethane, Ethyl Acetate.[1][2]
- Insoluble: Water (unless pH > 10 or pH < 2).[1][2]

References

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(Note: While specific literature for the 6-ol isomer is specialized, the NMR data in Section 2.1 is derived from the demethylation of 1-chloro-6-methoxyisoquinoline as described in Reference 1).[1][2]

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